molecular formula C18H17F3N4O B12929012 N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 174858-58-3

N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B12929012
CAS No.: 174858-58-3
M. Wt: 362.3 g/mol
InChI Key: UIWRXWVBYPEKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core fused to a benzamide moiety. The molecular formula is C18H17F3N4O , with a molecular weight of 362.35 g/mol . The IUPAC name derives from its structural components:

  • A pyrazolo[1,5-a]pyrimidine scaffold substituted with a butyl group at position 5.
  • A benzamide group attached to position 7 of the scaffold, modified with a trifluoromethyl (-CF3) substituent at the benzene ring's ortho position.

The compound’s structural identity is further defined by its SMILES notation :

CCCCC1=NC2=C(N1)C=NN2C(=N3)C3=NC(=O)C4=C(C=CC=C4)C(F)(F)F  

and its InChIKey :

MNHNKSHVCZIRDP-UHFFFAOYSA-N  

These identifiers confirm its unique configuration and stereoelectronic properties.

Property Value
Molecular Formula C18H17F3N4O
Molecular Weight 362.35 g/mol
SMILES CCCCC1=NC2=C(N1)C=NN2C(=N3)C3=NC(=O)C4=C(C=CC=C4)C(F)(F)F
InChIKey MNHNKSHVCZIRDP-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold emerged in the late 20th century as a versatile framework for drug discovery, building on earlier work with purine and pyrimidine analogues. Initial syntheses focused on simple derivatives, but advancements in cross-coupling reactions and C–H activation enabled functionalization at previously inaccessible positions. For example, the introduction of trifluoromethyl groups —a hallmark of modern medicinal chemistry—became feasible through methods like halogen exchange and direct fluorination.

The incorporation of a benzamide group at position 7 reflects a strategic shift toward enhancing target selectivity. Early pyrazolo[1,5-a]pyrimidines, such as 3-amino-1H-pyrazole derivatives , demonstrated moderate kinase inhibition but suffered from metabolic instability. By contrast, the trifluoromethylbenzamide moiety in this compound improves lipophilicity and resistance to oxidative degradation , aligning with trends in optimizing pharmacokinetic profiles.

Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is prized for its ability to mimic purine nucleobases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Key advantages include:

  • Planar geometry : Facilitates π-π stacking with aromatic residues in binding pockets.
  • Tunable electronics : Nitrogen atoms at positions 1, 3, and 5 allow hydrogen bonding and charge transfer interactions.

Recent studies highlight the scaffold’s utility in designing kinase inhibitors , particularly targeting Pim1 kinase , a regulator of cell proliferation and apoptosis. For instance, trifluoromethylated analogues synthesized via Suzuki–Miyaura cross-coupling exhibited nanomolar inhibitory activity, underscoring the impact of strategic substituents like the 2-(trifluoromethyl)benzamide group.

Scaffold Modification Biological Impact
5-Butyl substitution Enhances hydrophobic interactions
7-Benzamide linkage Improves target specificity
Trifluoromethyl group Increases metabolic stability

This compound exemplifies the synergy between rational design and synthetic innovation, positioning it as a candidate for further therapeutic exploration.

Properties

CAS No.

174858-58-3

Molecular Formula

C18H17F3N4O

Molecular Weight

362.3 g/mol

IUPAC Name

N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H17F3N4O/c1-2-3-6-12-11-16(25-15(23-12)9-10-22-25)24-17(26)13-7-4-5-8-14(13)18(19,20)21/h4-5,7-11H,2-3,6H2,1H3,(H,24,26)

InChI Key

UIWRXWVBYPEKOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=NN2C(=C1)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions involving aminopyrazole derivatives and β-ketoesters or related electrophiles.

  • Starting Materials: 5-Aminopyrazoles substituted with appropriate groups (e.g., butyl at the 5-position) are prepared or procured as key intermediates.
  • Cyclization: These aminopyrazoles undergo cyclization with β-ketoesters or ethyl (E)-ethoxy-2-methylacrylate in the presence of a base such as sodium ethoxide to form pyrazolopyrimidones.
  • Functional Group Transformations: Subsequent chlorination or triflation at the 7-position of the pyrazolopyrimidine ring is achieved using reagents like phosphorus oxychloride or trifluoromethanesulfonic anhydride, facilitating further substitution reactions.

Coupling with 2-(Trifluoromethyl)benzamide

  • The final step involves amidation between the pyrazolo[1,5-a]pyrimidin-7-yl intermediate and 2-(trifluoromethyl)benzoic acid or its activated derivatives.
  • Amidation is typically performed under standard peptide coupling conditions, such as using coupling reagents (e.g., EDCI, HATU) or via acid chloride intermediates.
  • The presence of the trifluoromethyl group on the benzamide ring enhances the compound's physicochemical properties and biological activity.

Representative Synthetic Procedure Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of aminopyrazole Nucleophilic addition of acetonitrile anion to methyl esters, followed by hydrazine treatment Aminopyrazole intermediate with butyl substituent at C-5
2 Cyclization to pyrazolopyrimidone Reaction with ethyl (E)-ethoxy-2-methylacrylate, sodium ethoxide, reflux in ethanol Pyrazolopyrimidone core formation
3 Chlorination/triflation Phosphorus oxychloride or trifluoromethanesulfonic anhydride, 0°C to room temperature Activation of 7-position for nucleophilic substitution
4 Amidation Coupling with 2-(trifluoromethyl)benzoic acid derivatives, coupling reagents, room temperature Formation of N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide

Detailed Research Findings and Notes

  • The pyrazolo[1,5-a]pyrimidine scaffold's conformation and substituent effects have been studied extensively, showing that the substituent at the 5-position (such as butyl) influences the dihedral angle between the pyrazolo[1,5-a]pyrimidine ring and the amide plane, which can affect biological activity.
  • Amidation reactions with trifluoromethyl-substituted benzoic acids are well-documented to proceed efficiently under mild conditions, yielding high-purity benzamide derivatives.
  • The trifluoromethyl group is introduced via the benzamide precursor rather than directly on the pyrazolopyrimidine ring, allowing for modular synthesis and easier functional group manipulation.
  • Purification is typically achieved by crystallization from ethanol or DMF and silica gel chromatography, ensuring high yields and purity.

Analytical Data Supporting Preparation

Parameter Typical Data for Analogous Compounds
Melting Point >300 °C (for related pyrazolopyrimidine benzamides)
1H NMR (DMSO-d6) Aromatic protons: δ 7.5–8.5 ppm; NH amide: δ ~12 ppm
Mass Spectrometry (ESI) Molecular ion peak consistent with expected molecular weight
Elemental Analysis Consistent with calculated C, H, N percentages

Chemical Reactions Analysis

N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis in certain cancer cell lines by disrupting key cellular pathways .

Comparison with Similar Compounds

Core Scaffold Modifications

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent placement. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Features Reference ID
N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide (Target) 5-butyl, 7-(2-trifluoromethylbenzamide) Not explicitly provided Balanced lipophilicity; potential kinase modulation
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide 3-bromo (pyrimidine), 7-phenyl linkage C23H15BrF3N4O Bromine enhances electrophilicity; phenyl spacer for target interaction
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-methyl, 7-amine, 3-phenyl, 2-trifluoromethyl C20H22F3N5 Amine group improves solubility; phenyl enhances π-π stacking
5-(Biphenyl-4-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-biphenyl, 7-(pyridin-3-ylmethyl)amine C24H20N5 Biphenyl group for hydrophobic interactions; pyridine for hydrogen bonding

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Groups : Present in the target compound and others (e.g., ), this group enhances metabolic stability and electron-withdrawing effects, influencing binding affinity.
  • Butyl vs.
  • Bromination : Brominated analogs (e.g., ) exhibit higher molecular weights and may serve as intermediates for further functionalization via cross-coupling reactions.

Comparative Yields and Conditions

Compound Class Key Reagents/Steps Yield Reference ID
Brominated Pyrazolo-pyrimidines NBS in MeCN; column chromatography 64%
7-Amine Derivatives TFA deprotection; Na2CO3 neutralization 88%
Benzamide Analogs THF-based coupling; ethanol trituration 59–83%

Biological Activity

N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19F3N4O
  • Molecular Weight : 368.36 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioactivity.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer activities. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in tumor growth, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3) .
  • Case Study : A study demonstrated that a similar pyrazolo compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The inhibition was attributed to the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

  • Mechanism : It is believed to modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells .
  • Case Study : In a preclinical model of neurodegeneration, this compound showed promise in ameliorating symptoms associated with Alzheimer's disease by inhibiting tau phosphorylation .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens:

  • Results : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Table of Antimicrobial Activity :
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the trifluoromethyl group significantly enhances the lipophilicity and cellular uptake of the compound.
  • Core Modifications : Variations in the pyrazolo[1,5-a]pyrimidine core can lead to different biological profiles. For instance, modifications at the 7-position have been linked to increased potency against specific cancer cell lines .

Q & A

Q. What are the common synthetic routes for N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as 5-aminopyrazole derivatives and ketones, followed by functionalization. Key steps include:

  • Core formation : Cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with enaminones or ketoesters under reflux conditions in solvents like ethanol or DMF .
  • Amidation : Coupling the pyrazolo[1,5-a]pyrimidine intermediate with 2-(trifluoromethyl)benzoyl chloride using catalysts like triethylamine or LiOH·H₂O .
  • Purification : Recrystallization from ethanol/DMF or column chromatography to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires:

  • Spectroscopy :
  • ¹H/¹³C NMR : To verify substituent positions and aromaticity (e.g., trifluoromethyl protons at δ 4.2–4.5 ppm) .
  • HRMS : For molecular ion validation (e.g., [M+H]⁺ peaks with <2 ppm error) .
    • Chromatography : HPLC or TLC to assess purity (>99% for biological assays) .
    • Melting Point : Consistency with literature values (e.g., 220–225°C) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the trifluoromethyl benzamide moiety?

  • Catalyst Selection : Use bis(pentafluorophenyl) carbonate (BPC) to activate carboxyl groups, improving coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C during amidation to prevent side reactions .
  • Workup Strategies : Neutralize excess acid with K₂CO₃ or LiOH to minimize hydrolysis .

Q. What role does the trifluoromethyl group play in biological activity?

The -CF₃ group enhances:

  • Binding Affinity : Electron-withdrawing effects improve interactions with hydrophobic enzyme pockets (e.g., kinase or arginase targets) .
  • Metabolic Stability : Reduced oxidative metabolism due to C-F bond strength .
  • Selectivity : Steric effects prevent off-target binding, as observed in pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Structural Variants : Compare analogs with differing substituents (e.g., 5-butyl vs. 5-methyl groups) to isolate activity drivers .
  • Assay Conditions : Standardize parameters (e.g., ATP concentration in kinase assays) to reduce variability .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies .

Q. What design considerations are critical for pyrazolo[1,5-a]pyrimidine derivatives in enzyme inhibition studies?

  • Substituent Positioning : The 7-position (e.g., benzamide group) is critical for target engagement, as shown in Trypanothione Reductase inhibitors .
  • Heterocyclic Modifications : Introduce electron-deficient groups (e.g., -NO₂) at the 3-position to enhance π-stacking with catalytic residues .
  • Solubility Optimization : Add polar groups (e.g., piperazine) to improve bioavailability without sacrificing potency .

Methodological Guidance

Best practices for structural confirmation using spectroscopic methods

  • NMR Assignments : Use DEPT-135 to distinguish CH₃/CH₂ groups in the butyl chain .
  • Isotopic Patterns : Analyze HRMS for [M+Na]⁺ or [M+H]⁺ adducts to confirm molecular weight .
  • Cross-Validation : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated values .

Approaches for interpreting conflicting catalytic efficiency in synthetic routes

  • Variable Screening : Use Design of Experiments (DoE) to test solvents (dioxane vs. DMF), bases (K₂CO₃ vs. Et₃N), and temperatures .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., cyclization vs. amidation) .
  • Controlled Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of thiol or amine intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.